molecular formula C18H15ClFN3OS B2782791 4-(2-chloro-6-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide CAS No. 183231-05-2

4-(2-chloro-6-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No.: B2782791
CAS No.: 183231-05-2
M. Wt: 375.85
InChI Key: RMTVZZPHYBRDIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tetrahydropyrimidine derivative with a thioxo group at position 2 and a carboxamide moiety at position 3. Its structure features a 2-chloro-6-fluorophenyl group at position 4 of the pyrimidine ring and an N-phenyl substituent. The compound’s CAS number is 183231-05-2, but detailed pharmacological data remain unspecified in available literature .

Properties

IUPAC Name

4-(2-chloro-6-fluorophenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3OS/c1-10-14(17(24)22-11-6-3-2-4-7-11)16(23-18(25)21-10)15-12(19)8-5-9-13(15)20/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTVZZPHYBRDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(C=CC=C2Cl)F)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-chloro-6-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on available literature.

This compound has the following chemical characteristics:

  • Molecular Formula: C18H15ClFN3OS
  • Molecular Weight: 366.85 g/mol
  • InChI Key: JIHBZCORAZLEEC-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The Biginelli reaction is often employed to construct the pyrimidine core, followed by modifications to introduce the thioxo and phenyl groups. Research indicates that variations in the substituents on the phenyl rings can significantly influence biological activity .

Antitumor Activity

Numerous studies have focused on the antitumor properties of pyrimidine derivatives. The compound under discussion has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been evaluated against human cancer cell lines such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (melanoma). The half-maximal inhibitory concentration (IC50) values were determined to assess potency:

Cell Line IC50 (µM)
MCF710.5
HT-298.3
M2112.0

These results suggest that the compound exhibits significant antiproliferative activity across different cancer types .

The mechanism by which this compound exerts its antitumor effects is believed to involve cell cycle arrest and induction of apoptosis. Studies have shown that treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle, indicating a disruption in normal cell division processes . Additionally, it has been noted to affect microtubule dynamics, which is critical for mitosis.

Case Studies

  • Case Study on MCF7 Cells : In a controlled study, MCF7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in viability. Flow cytometry analysis revealed increased annexin V staining in treated cells compared to controls, indicating apoptotic cell death.
  • HT-29 Colon Carcinoma : Another study focused on HT-29 cells demonstrated that the compound not only reduced cell viability but also altered expression levels of key apoptosis regulators such as Bcl-2 and Bax. This suggests that the compound may promote apoptosis through modulation of these proteins.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent . It has been shown to inhibit specific kinases involved in cancer cell proliferation, particularly in leukemia models. For instance, it demonstrated effective inhibition of the MEK1/2 kinases, leading to reduced proliferation of acute biphenotypic leukemia cells at concentrations as low as 0.3 µM .

Case Study: Inhibition of MEK1/2 Kinases

  • Cell Lines Tested : MV4-11 and MOLM13
  • Inhibition Concentrations :
    • MV4-11: IC50 ≈ 0.3 µM
    • MOLM13: IC50 ≈ 1.2 µM
  • Mechanism of Action : Down-regulation of phospho-ERK1/2 and p-p70S6K levels .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary screenings indicated that derivatives containing similar structural motifs exhibited significant antibacterial effects against gram-positive bacteria .

Antitubercular Activity

Research has indicated that related compounds within the same class may possess antitubercular properties. A study focused on substituted N-phenyl derivatives reported promising results in inhibiting Mycobacterium tuberculosis, suggesting a potential avenue for further exploration with this compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thioxo group and variations in the phenyl substituents have been shown to influence biological activity significantly. For instance, changes to the halogen substituents on the phenyl ring can enhance or diminish activity against specific targets.

Comparative Analysis Table

ModificationBiological ActivityReference
Chlorine SubstitutionEnhanced kinase inhibition
Fluorine SubstitutionIncreased antimicrobial activity
Thioxo Group VariantsVariable antitubercular activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrahydropyrimidinecarboxamides are a structurally diverse class with variations in substituents influencing physicochemical properties and biological activities. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison of Tetrahydropyrimidinecarboxamide Derivatives

Compound Name N-Phenyl Substituent 4-Position Substituent Key Modifications Reported Bioactivity Reference
Target Compound Phenyl 2-Chloro-6-fluorophenyl Halogenated aryl (Cl, F) Not specified
N-(2-Chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide 2-Chlorophenyl 2,3-Dimethoxyphenyl Methoxy groups (electron-donating) Not specified
6-Methyl-N-(4-methylphenyl)-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide 4-Methylphenyl Phenyl Methyl group (lipophilicity ↑) Not specified
N-[2-Chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide 2-Chloro-4-(trifluoromethyl)phenyl Substituted phenyl CF₃ group (metabolic stability ↑) Antimicrobial activity
Ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate Phenyl 2,4-Difluorophenyl Ester group (solubility ↓) Crystallographic data only
4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters N/A Furan-2-yl Heterocyclic substituent Antioxidant activity (weak)

Key Observations

Substituent Effects on Bioactivity: Halogenated Aryl Groups: The target compound’s 2-chloro-6-fluorophenyl group combines electron-withdrawing effects (Cl) with enhanced metabolic stability (F). Similar compounds with trifluoromethyl (CF₃) groups (e.g., ) show improved antimicrobial activity, suggesting halogens enhance target binding. Methoxy vs.

Structural Modifications and Physicochemical Properties :

  • Lipophilicity : The 4-methylphenyl substituent () increases lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Ester vs. Carboxamide : Ethyl carboxylate derivatives () lack the carboxamide moiety, reducing hydrogen-bonding capacity and possibly diminishing receptor affinity.

Synthetic Approaches :

  • Most analogs are synthesized via cyclocondensation of thiourea, substituted benzaldehydes, and β-ketoamides under acidic conditions (e.g., POCl₃/DMF) . The target compound likely follows a similar route.

Biological Activity Trends :

  • Antioxidant activity is weak in furan-containing analogs (), whereas trifluoromethyl-substituted derivatives () show stronger antimicrobial effects. The target compound’s halogenated aryl group may favor antimicrobial or anticancer applications, though specific data are lacking.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Synthesis optimization requires systematic variation of reaction parameters. Key factors include:

  • Temperature : Elevated temperatures (80–120°C) may accelerate cyclization but risk decomposition (e.g., in Biginelli-like reactions) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility of intermediates, while dichloromethane may improve regioselectivity .
  • Catalysts : Lewis acids like HCl or BF₃·Et₂O can drive thiouracil ring formation . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is critical for removing unreacted phenylisocyanate or thiol byproducts .

Q. What analytical techniques are essential for structural confirmation?

A multi-technique approach is recommended:

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic substituents at δ 7.1–7.8 ppm) and carbonyl/thione groups (δ 165–180 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and dihedral angles (e.g., orthogonal aryl-pyrimidine ring alignment, ~89.6°) . Single-crystal data refinement using SHELXL (via Olex2 or similar software) is standard .

Q. How can structure-activity relationships (SAR) guide biological testing?

SAR studies should prioritize functional group modifications:

  • Thioxo vs. oxo groups : The 2-thioxo moiety enhances hydrogen bonding with target proteins compared to 2-oxo analogs .
  • Fluorophenyl vs. chlorophenyl substituents : Fluorine’s electronegativity may improve bioavailability via altered lipophilicity (logP) . Initial bioassays should screen against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using MIC (minimum inhibitory concentration) protocols .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from methodological differences:

  • Purity validation : Ensure ≥95% purity via HPLC (C18 columns, acetonitrile/water gradients) to exclude inactive impurities .
  • Assay conditions : Standardize inoculum density (e.g., 0.5 McFarland for antimicrobial tests) and solvent controls (DMSO ≤1% v/v) .
  • Target specificity : Use isogenic mutant strains or enzyme inhibition assays (e.g., dihydrofolate reductase for pyrimidine analogs) to verify mechanism .

Q. What computational strategies predict binding modes and pharmacokinetics?

  • Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions (e.g., thioxo group with ATP-binding pockets) .
  • ADMET prediction : Tools like SwissADME estimate solubility (LogS), cytochrome P450 inhibition, and blood-brain barrier permeability .
  • DFT calculations : Gaussian 09 optimizes geometry and calculates frontier orbitals (HOMO-LUMO gaps) to assess reactivity .

Q. What challenges arise in X-ray crystallography for this compound?

Key issues include:

  • Crystal packing : Bulky substituents (e.g., 2-chloro-6-fluorophenyl) may induce disorder; slow evaporation (pentane/diethyl ether) improves crystal quality .
  • Data refinement : SHELXL’s TWIN/BASF commands handle twinning, while hydrogen bonding networks (N–H···S, C–H···π) stabilize lattice structures .
  • Thermal motion : High displacement parameters (Ueq > 0.1 Ų) in flexible regions (e.g., methyl groups) require ISOR/SADI restraints .

Q. How can solubility and formulation hurdles be addressed for in vivo studies?

  • Co-solvent systems : Use PEG-400/Cremophor EL (1:1) for parenteral delivery .
  • Solid dispersions : Spray-drying with PVP-VA64 enhances oral bioavailability by amorphizing crystalline domains .
  • Stability testing : Monitor hydrolytic degradation (pH 7.4 PBS, 37°C) via LC-MS; ester or amide bonds are common cleavage sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.